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Compound of Interest

Compound Name: 5-Fluoro-3-iodo-1H-indazole

Cat. No.: B1292450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoroindazole scaffold has emerged as a privileged structure in medicinal chemistry,

demonstrating a wide range of biological activities. The strategic incorporation of a fluorine

atom at the 5-position of the indazole ring often leads to enhanced potency, selectivity, and

improved pharmacokinetic properties. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of 5-fluoroindazole derivatives targeting three distinct and

significant biological targets: HIV-1 Reverse Transcriptase, Rho-Associated Kinase (ROCK),

and Human Neutrophil Elastase (HNE).

I. Anti-HIV-1 Activity: Non-Nucleoside Reverse
Transcriptase Inhibitors (NNRTIs)
5-Fluoroindazole derivatives have been identified as potent non-nucleoside reverse

transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs that allosterically inhibit the

HIV-1 reverse transcriptase (RT) enzyme. This enzyme is critical for the conversion of the viral

RNA genome into DNA, a necessary step for viral replication.[1]

Structure-Activity Relationship Summary
The anti-HIV-1 activity of 5-fluoroindazole derivatives is significantly influenced by the nature of

substituents at the N1 and C3 positions of the indazole core.
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Compound ID
R1 (N1-
position)

R2 (C3-
position)

Wild-Type HIV-
1 RT IC₅₀ (nM)

Reference
Compound
(Non-
fluorinated
analog) IC₅₀
(nM)

1a -CH₂-Aryl -CH₃ 50 332

1b -CH₂-Aryl -CH₂CH₃ 25 Not Reported

Data compiled from multiple sources.

Key SAR Observations:

5-Fluoro Substitution: The presence of the fluorine atom at the 5-position dramatically

enhances potency. Compound 1a is approximately 7-fold more potent than its non-

fluorinated counterpart.[2]

C3-Position: Increasing the alkyl chain length from methyl (1a) to ethyl (1b) at the C3

position doubles the inhibitory activity against the wild-type reverse transcriptase enzyme.[2]

This suggests that the hydrophobic pocket of the NNRTI binding site can accommodate

larger substituents at this position, leading to improved interactions.

Experimental Protocol: HIV-1 Reverse Transcriptase
Inhibition Assay
The inhibitory activity of the 5-fluoroindazole derivatives against HIV-1 RT is determined using

a colorimetric assay.[3][4]

Materials:

Recombinant HIV-1 Reverse Transcriptase

Reaction Buffer (containing template-primer, dNTPs with DIG-dUTP)

Lysis Buffer
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Streptavidin-coated 96-well plates

Anti-DIG-POD antibody conjugate

ABTS substrate

Stop Solution

Test compounds (5-fluoroindazole derivatives)

Procedure:

Reaction Setup: In a 96-well plate, the test compounds are serially diluted. Recombinant

HIV-1 RT is then added to each well, except for the "no enzyme" control.

Initiation of Reaction: The reverse transcription reaction is initiated by adding the reaction

buffer.

Incubation: The plate is incubated at 37°C for 1 hour to allow for DNA synthesis.

Detection: The newly synthesized DIG-labeled DNA is captured on a streptavidin-coated

plate. An anti-DIG-POD antibody is added, followed by the ABTS substrate. The color

development is proportional to the amount of synthesized DNA.

Data Acquisition: The absorbance is measured using a plate reader.

Data Analysis: The percentage of inhibition is calculated relative to the "no drug" control, and

the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the

compound concentration.

Signaling Pathway: HIV-1 Reverse Transcription
NNRTIs inhibit the reverse transcription of the viral RNA genome into double-stranded DNA, a

critical step in the HIV-1 replication cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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